4-Hydroxycyclohexylcarboxylic Acid-d5
CAS No.:
Cat. No.: VC0200369
Molecular Formula: C₇H₇D₅O₃
Molecular Weight: 149.2
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₇H₇D₅O₃ |
|---|---|
| Molecular Weight | 149.2 |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Hydroxycyclohexylcarboxylic Acid-d5 maintains the core structure of 4-hydroxycyclohexylcarboxylic acid but incorporates five deuterium atoms at specific positions within the cyclohexyl ring. The molecule consists of a cyclohexane ring with a hydroxyl group at the 4-position and a carboxylic acid group attached to the 1-position. The exact positions of the five deuterium atoms may vary depending on the specific synthetic route employed, but they are typically distributed around the cyclohexyl ring.
The structure can be represented by the molecular formula C7H7D5O3, indicating seven carbon atoms, seven hydrogen atoms, five deuterium atoms, and three oxygen atoms. The molecular weight of this compound is approximately 149.2 g/mol.
Physical and Chemical Properties
While specific physical data for 4-Hydroxycyclohexylcarboxylic Acid-d5 is limited in the literature, its properties can be reasonably extrapolated from the non-deuterated analog, with certain modifications accounting for the isotope effect. The following table summarizes the key physical and chemical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H7D5O3 |
| Molecular Weight | 149.2 g/mol |
| Physical State | Solid at room temperature (presumed) |
| Solubility | Likely soluble in polar organic solvents and partially soluble in water |
| Acidity | Carboxylic acid group with pKa similar to non-deuterated analog |
| Stability | Generally stable under standard conditions |
| Isomerism | May exist in cis/trans isomeric forms relative to the carboxyl and hydroxyl groups |
The carboxylic acid functional group imparts acidic properties to the molecule, while the hydroxyl group provides potential for hydrogen bonding and increased solubility in polar solvents. The compound likely exhibits similar reactivity patterns to the non-deuterated version, with the carboxylic acid capable of forming esters, amides, and salts, while the hydroxyl group can undergo oxidation or esterification.
Significance of Deuteration
The incorporation of deuterium atoms into the structure of 4-hydroxycyclohexylcarboxylic acid confers several important characteristics that distinguish the deuterated compound from its non-deuterated counterpart:
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Increased molecular weight and altered mass spectrometric fragmentation patterns
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Slight modifications in physicochemical properties due to the isotope effect
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Altered vibrational frequencies in infrared and Raman spectroscopy
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Modified nuclear magnetic resonance (NMR) characteristics
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Potential kinetic isotope effects in chemical reactions
These differences make 4-Hydroxycyclohexylcarboxylic Acid-d5 particularly valuable in analytical applications, especially as an internal standard in mass spectrometry-based analyses, where its distinct mass can be readily differentiated from the non-deuterated compound.
Synthesis and Production
Synthetic Routes
The synthesis of 4-Hydroxycyclohexylcarboxylic Acid-d5 typically involves the reaction of hydroxylamine with activated carboxylic acids or their derivatives. This represents a general approach that would need to be adapted to incorporate the requisite deuterium atoms at specific positions.
A typical synthetic route might involve:
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Starting with cyclohexanecarboxylic acid or a suitable derivative
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Introduction of a hydroxyl group at the 4-position through selective oxidation
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Deuteration through hydrogen-deuterium exchange reactions under appropriate conditions (usually involving D2O and a catalyst)
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Purification of the final product through chromatographic techniques
Alternative synthetic strategies might include:
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Direct synthesis from deuterated precursors
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Enzymatic approaches utilizing specific biocatalysts
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Selective hydrogen-deuterium exchange reactions on the preformed non-deuterated compound
Analytical Characterization
The characterization of 4-Hydroxycyclohexylcarboxylic Acid-d5 would typically involve various analytical techniques to confirm its structure, purity, and isotopic enrichment. Based on standard practices in chemical analysis, the following table outlines the typical analytical methods employed:
| Analytical Technique | Information Provided |
|---|---|
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern, deuterium incorporation |
| NMR Spectroscopy | Structural confirmation, position of deuterium atoms, isomeric form |
| IR Spectroscopy | Functional group identification, altered vibrational frequencies |
| HPLC | Purity assessment, retention characteristics |
| Elemental Analysis | Confirmation of elemental composition |
| GC-MS | Additional structural confirmation, particularly for volatile derivatives |
The organic acid extraction and analysis procedures described in search result might be applicable to the analysis of 4-Hydroxycyclohexylcarboxylic Acid-d5, with appropriate modifications to account for its specific properties.
This enzyme shows high specificity for 4-oxocyclohexanecarboxylic acid in the reduction direction and for trans-4-hydroxycyclohexanecarboxylic acid in the oxidation direction. The enzyme does not recognize the cis-isomer as a substrate, indicating a strong stereochemical preference .
The kinetic parameters for this enzymatic reaction have been determined:
| Parameter | Value | Condition |
|---|---|---|
| Km for 4-oxocyclohexanecarboxylate | 0.50 mM | pH 6.8, reduction |
| Km for NADH | 0.28 mM | pH 6.8, reduction |
| Km for trans-4-hydroxycyclohexanecarboxylate | 0.51 mM | pH 8.8, oxidation |
| Km for NAD | 0.23 mM | pH 8.8, oxidation |
| Equilibrium constant | 1.79 × 10^-10 M | - |
The enzyme shows high substrate specificity, with the carboxyl group being essential and the position of the carbonyl group being critical; neither 2-oxo nor 3-oxo homologues served as substrates .
Stereochemical Considerations
An important aspect of 4-hydroxycyclohexanecarboxylic acid is its stereochemistry. The enzymatic studies revealed that 4-hydroxycyclohexanecarboxylate dehydrogenase specifically produces the trans-isomer of 4-hydroxycyclohexanecarboxylic acid, as confirmed by gas-liquid chromatography and mass spectrometry . The enzyme also exhibits stereospecificity in hydrogen transfer, utilizing the B-side (pro-S) hydrogen of NADH in the reduction of 4-oxocyclohexanecarboxylate .
This stereochemical specificity is likely to be relevant for the deuterated analog as well, particularly if it is to be used in studies involving enzymatic systems or as a standard for stereochemical analyses.
Applications and Uses
Analytical Applications
4-Hydroxycyclohexylcarboxylic Acid-d5 has potential applications in various analytical contexts:
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Internal Standard: The deuterium labeling makes it an ideal internal standard for quantitative analysis of the non-deuterated compound by mass spectrometry.
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Metabolic Studies: Deuterated compounds are valuable in metabolic studies as they can be traced through biological systems while maintaining nearly identical chemical behavior to their non-deuterated counterparts.
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Reaction Mechanism Investigations: The kinetic isotope effect associated with deuterium substitution can provide insights into reaction mechanisms, particularly those involving the breaking or formation of bonds to the deuterated positions.
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Method Development: In analytical method development, deuterated standards help validate extraction procedures, chromatographic separations, and detection methods.
Research Applications
In research settings, 4-Hydroxycyclohexylcarboxylic Acid-d5 might be utilized in:
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Pharmaceutical Research: As a standard or tracer in drug metabolism studies involving related compounds.
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Environmental Analysis: For monitoring environmental fate of cyclohexyl-containing compounds.
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Enzymatic Studies: To investigate the mechanism of enzymes like 4-hydroxycyclohexanecarboxylate dehydrogenase through isotope effects.
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Synthetic Methodology Development: As a model compound for developing new synthetic approaches to deuterated organic compounds.
Analytical Methods for Detection and Quantification
The detection and quantification of 4-Hydroxycyclohexylcarboxylic Acid-d5 would typically involve chromatographic separation coupled with mass spectrometric detection. Based on the general procedures outlined in search result , a typical analytical workflow might include:
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Sample Preparation:
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Acidification of the sample to pH 1
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Addition of internal standard
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Liquid-liquid extraction with ethyl acetate followed by diethyl ether
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Drying with anhydrous Na₂SO₄
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Derivatization with BSTFA, TMCS, and pyridine
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Instrumental Analysis:
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Gas chromatography-mass spectrometry (GC-MS) analysis
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Compound identification by comparison with spectral libraries
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Quantification using calibration standards
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Data Analysis:
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Feature identification using automated software like AMDIS
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Statistical processing to identify outliers and patterns
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The specific parameters would need to be optimized for the deuterated compound, taking into account potential shifts in retention time and changes in mass spectral fragmentation patterns resulting from the deuterium incorporation.
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